Sodium iodohippurate (131I)

描述

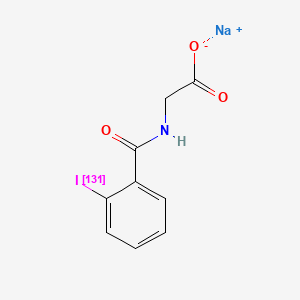

Structure

3D Structure of Parent

属性

CAS 编号 |

881-17-4 |

|---|---|

分子式 |

C9H7INNaO3 |

分子量 |

331.05 g/mol |

IUPAC 名称 |

sodium;2-[(2-(131I)iodanylbenzoyl)amino]acetate |

InChI |

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10+4; |

InChI 键 |

XYITYKDGJLHYPW-UDYUCQKZSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |

手性 SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[131I].[Na+] |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |

其他CAS编号 |

881-17-4 |

产品来源 |

United States |

Historical Evolution of Radiotracers for Renal System Investigation

The investigation of the renal system using radiotracers has a rich history marked by the continuous development of more effective and safer imaging agents. The journey began in 1956 with the introduction of iodine-131 (B157037) diodrast for radioisotope renography. wikipedia.org This was followed by the development of ortho-iodohippuric acid (OIH), commonly known as hippuran, labeled with iodine-131 (131I-OIH) and later iodine-123 (123I-OIH). wikipedia.org

Sodium Iodohippurate (131I) became a cornerstone for renal function studies, providing valuable insights into kidney blood flow and tubular function. oup.comontosight.ai For a considerable period, it was regarded as the gold standard for measuring effective renal plasma flow (ERPF). ncats.io However, the physical characteristics of Iodine-131, such as its high-energy gamma emissions and relatively long half-life of about eight days, presented limitations in terms of image quality and radiation dose to the patient. ncats.iowikipedia.org

These limitations spurred further research, leading to the development of technetium-99m (99mTc) labeled radiopharmaceuticals. In 1986, 99mTc-mercaptoacetyltriglycine (MAG3) was developed and subsequently replaced 131I-OIH for routine clinical use due to its superior imaging quality and lower radiation dose. wikipedia.org Other agents like 99mTc-diethylenetriaminepentaacetic acid (DTPA) also emerged for assessing the glomerular filtration rate (GFR). radiologykey.com Despite being largely superseded in clinical practice, the historical and continued research use of Sodium Iodohippurate (131I) underscores its significant contribution to the evolution of renal radiotracers.

Foundational Role of Sodium Iodohippurate 131i in Nuclear Medicine Research

Sodium Iodohippurate (131I) has been fundamental in the establishment of renal scintigraphy, a non-invasive technique to visualize and evaluate kidney function. ontosight.ai Its primary application lies in the performance of a renogram, a time-activity curve that provides a graphical representation of the uptake and excretion of the radiotracer by each kidney. wikipedia.orgoup.com This allows for the assessment of individual kidney function, which is crucial in diagnosing various renal diseases. snmjournals.org

The compound's mechanism of clearance, primarily through tubular secretion (about 80%) and to a lesser extent glomerular filtration (about 20%), mimics that of para-aminohippuric acid (PAH), making it an excellent agent for measuring effective renal plasma flow (ERPF). radiologykey.com This property established 131I-OIH as a benchmark against which newer renal radiopharmaceuticals are compared. ncats.io For instance, the development and validation of 99mTc-MAG3 involved extensive comparative studies with 131I-OIH to demonstrate its efficacy. nih.govresearchgate.net

The use of Sodium Iodohippurate (131I) has been instrumental in a variety of research applications, including the investigation of renovascular hypertension and the assessment of kidney transplant function. wikipedia.orgmdedge.com Although its clinical use has diminished, it remains a valuable tool in research settings for its well-understood kinetics and historical data for comparison.

Table 1: Comparison of Key Renal Radiotracers

| Feature | Sodium Iodohippurate (131I) | 99mTc-DTPA | 99mTc-MAG3 |

|---|---|---|---|

| Primary Clearance Mechanism | Tubular Secretion (80%) & Glomerular Filtration (20%) radiologykey.com | Glomerular Filtration radiologykey.com | Tubular Secretion nih.gov |

| Primary Functional Measurement | Effective Renal Plasma Flow (ERPF) radiologykey.com | Glomerular Filtration Rate (GFR) radiologykey.com | Effective Renal Plasma Flow (ERPF) nih.gov |

| Plasma Protein Binding | ~70% snmjournals.org | Variable, low radiologykey.com | High (87-95%) snmjournals.org |

| Image Quality | Suboptimal due to high energy of 131I ncats.io | Good wikipedia.org | Excellent wikipedia.org |

| Radiation Dose | Higher wikipedia.org | Lower radiologykey.com | Lower wikipedia.org |

Conceptual Significance in Tracer Kinetic Studies

Principles of Radiolabeling with Iodine-131 (B157037)

The incorporation of Iodine-131 into organic molecules is guided by several fundamental chemical principles. The choice of method depends on the substrate's stability and the desired characteristics of the final product, such as molar activity. nih.gov Generally, radioactive iodide, most often Sodium Iodide (Na*I) in a dilute sodium hydroxide (B78521) solution, serves as the initial source for all synthesis processes. nih.gov

Isotopic exchange is a prevalent method for labeling ortho-iodohippurate with Iodine-131. iaea.org This technique involves the exchange of a non-radioactive iodine atom on the precursor molecule with a radioactive iodine isotope from a solution. nih.gov The primary advantage of this method is the ease of synthesis and handling of the stable, non-radioactive substrate. umich.edu

The reaction is typically carried out between non-radioactive ortho-iodohippurate (o-iodohippuric acid) and radioactive sodium iodide (Na¹³¹I). iaea.org The mechanism is facilitated by heat, which provides the necessary activation energy for the exchange to occur. iaea.orgkarger.com To enhance the reaction rate and improve the radiochemical yield, a catalyst is often employed. nih.goviaea.org Copper(II) salts, such as copper sulfate, have been shown to be effective catalysts for this halogen exchange reaction. umich.eduiaea.orgnih.gov The process is essentially an atom-for-atom exchange, where the underlying molecular structure remains unchanged. researchgate.net

A notable variation is the solid-state isotopic exchange method, where the reaction occurs between a solid ortho-Iodohippuric Acid (O-IHA) and an aqueous solution of sodium iodide labeled with Iodine-131. iaea.orgosti.gov This approach has been described as a simple method for producing high-quality [¹³¹I]Hippuran. iaea.orgosti.gov

Electrophilic substitution represents another major pathway for radioiodination. vu.nl In this approach, the radioiodide (I⁻) is first oxidized to an electrophilic species, such as the iodonium (B1229267) ion (I⁺), which then attacks an electron-rich position on the aromatic ring of the precursor molecule. scirp.org

Common oxidizing agents used to generate the electrophilic iodine include:

Chloramine-T : This is a widely used and effective oxidizing agent that can produce reactive species like H₂OI⁺ and HOI from sodium iodide. researchgate.netscirp.orgrevvity.com The reaction is typically rapid. revvity.com

Iodogen : This water-insoluble oxidizing agent is considered milder than Chloramine-T. revvity.com The reaction occurs on the surface of the Iodogen-coated vessel, minimizing direct exposure of the substrate to the oxidant and potentially reducing damage to sensitive molecules. researchgate.netrevvity.com

Lactoperoxidase : This enzymatic method uses hydrogen peroxide to catalyze the oxidation of iodide and is also considered a gentle technique. revvity.com

While direct electrophilic radioiodination can yield products with high specific activity, it can sometimes result in isomeric mixtures that are difficult to separate. umich.edu For a molecule like hippuran, which already contains a halogen, isotopic exchange is often preferred. However, the principles of electrophilic substitution are fundamental to radioiodine chemistry and are applied in the synthesis of many other radiolabeled compounds. vu.nl

Several factors are crucial in the development and execution of any radioiodination technique. The primary goal is to produce a stable, pure, and effective radiolabeled compound.

Molar Activity : This represents the amount of radioactivity per mole of a compound (e.g., GBq/µmol). nih.gov High molar activity is essential for applications where the radiopharmaceutical needs to bind to specific biological targets without being outnumbered by its non-radioactive counterpart. nih.gov

In Vivo Stability : A significant challenge with radioiodinated compounds is the potential for in vivo deiodination, where the C-I bond breaks, releasing free radioiodine into the system. nih.gov Iodine radionuclides are generally more stable when attached to sp² carbon atoms, such as those in aromatic rings (arenes). nih.gov

Purity : The final product must be assessed for radiochemical purity to ensure that the radioactivity is primarily associated with the desired compound (e.g., sodium iodohippurate) and not with impurities like free radioiodide or other labeled byproducts. iaea.orgxml-journal.net Techniques like paper chromatography and High-Performance Liquid Chromatography (HPLC) are used for this quality control step. xml-journal.netsnmjournals.org

Reaction Conditions : The choice of solvent, temperature, pH, and reaction time can significantly affect the labeling efficiency and the integrity of the final product. researchgate.netiaea.orgosti.gov Different iodine isotopes may also require modified techniques due to variations in their half-lives and the chemical form in which they are supplied. nih.gov

Synthesis Protocols and Methodological Innovations

The production of Sodium Iodohippurate (¹³¹I) has evolved, with established routes being optimized for higher yields and purity.

The most common and established method for producing [¹³¹I]iodohippurate is through a copper-catalyzed isotopic exchange reaction in an aqueous medium. iaea.orgnih.gov

A typical synthesis protocol involves the following steps:

Precursor Preparation : The synthesis starts with non-radioactive ortho-iodohippuric acid (O-IHA) or its sodium salt. iaea.orgiaea.org O-IHA itself can be synthesized from ortho-iodobenzoic acid (O-IBA). iaea.orgosti.gov

Reaction Mixture : The o-iodohippurate is placed in a reaction vessel with a solution of [¹³¹I]NaI. iaea.org

Catalysis : A trace amount of a copper salt, like copper(II) sulfate, is added to catalyze the exchange reaction. umich.eduiaea.org

Heating : The reaction mixture is heated to facilitate the isotopic exchange. Temperatures can range from 100°C to 170°C, with reaction times varying from 30 minutes to 2 hours. iaea.orgkarger.com One method involves heating at 120°C in a sealed vessel. nih.gov

Purification : After the reaction, any free (unreacted) radioiodide may be removed. karger.com

Quality Control : The final product is tested for radiochemical purity to quantify the percentage of ¹³¹I successfully incorporated into the hippuran molecule and to identify impurities such as free ¹³¹I-iodide and ¹³¹I-ortho-iodobenzoic acid. xml-journal.netsnmjournals.org

This process, often conducted in a semi-hot cell to manage the volatile ¹³¹I, can achieve average radiochemical yields of around 85% to 95%. iaea.orgnih.gov

Researchers have investigated various parameters to maximize the efficiency of the radiolabeling process. The optimization of these factors is crucial for achieving high radiochemical yields consistently.

Temperature and Time : Studies have shown a direct correlation between reaction temperature, time, and yield. For instance, one study on a similar compound found that radioiodination was nearly complete in 10 minutes at 155°C, whereas it took 60 minutes at 100°C to achieve an 84% yield. umich.edu For [¹³¹I]iodohippurate, a reaction time of 30 minutes at 170°C has been used effectively. karger.com Another protocol specifies a 30-minute reaction following a 10-minute warming period. iaea.org

pH : The pH of the reaction medium is a critical parameter. An optimal pH for the isotopic exchange reaction for hippuran is around 5. iaea.org In electrophilic substitution, pH can be even more critical; for the iodination of Cephalexin using Iodogen, a pH of 2 was found to be optimal, with yields decreasing at alkaline pH values. scirp.org This is because increasing the pH can lead to a decrease in the reactive HOI species responsible for the electrophilic attack. scirp.org

Catalyst : The presence and concentration of a catalyst are key. Copper(II) salts are widely reported to successfully catalyze the isotopic exchange for hippuran, leading to radiochemical yields as high as 98%. umich.edu

Precursor Concentration : The amount of the precursor molecule can also influence the outcome. In one study on a different compound using an electrophilic method, increasing the amount of the precursor ligand from 7 µg to 10 nmol, while keeping the oxidizing agent constant, improved the radiochemical yield. diva-portal.org

Below is a table summarizing the impact of various parameters on radiolabeling as reported in different studies.

| Parameter | Condition | Compound | Method | Reported Outcome/Yield | Source |

| Temperature | 170°C for 30 min | o-iodohippuric acid | Isotopic Exchange | 95-100% labeling efficiency | karger.com |

| Temperature | 120°C | o-iodohippurate | Cu(II) Catalyzed Isotopic Exchange | 94.5% radiochemical yield | nih.gov |

| Temperature | 100°C for 60 min | iopanoic acid | Isotopic Exchange (Pivalic Acid Melt) | 84% radiochemical yield | umich.edu |

| pH | ~5 | o-iodohippurate | Isotopic Exchange | Optimal condition for the reaction | iaea.org |

| pH | 2 | Cephalexin | Electrophilic Substitution (Iodogen) | Optimal pH, yield decreased at higher pH | scirp.org |

| Catalyst | Copper Sulfate | o-iodohippuric acid | Isotopic Exchange | 98% radiochemical yield achieved | umich.edu |

| Reaction Time | 10 min | PSMA Ligand | Electrophilic Substitution (Chloramine-T) | 71.7% radiochemical yield | diva-portal.org |

Theoretical Frameworks of Tracer Kinetics

Mathematical models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of tracers like Sodium Iodohippurate (¹³¹I). wikipedia.org These frameworks allow for the quantification of physiological processes such as renal plasma flow.

The distribution and elimination of Sodium Iodohippurate (¹³¹I) are often described using a two-compartment model. avma.orgphysiology.org This model conceptualizes the body as consisting of a central compartment and a peripheral compartment. wikipedia.orgmdpi.com The central compartment typically represents the plasma or blood, while the peripheral compartment encompasses other tissues. wikipedia.org Following intravenous administration, the tracer's concentration in the plasma declines in a biphasic manner, which corresponds to an initial distribution phase (movement from the central to the peripheral compartment) followed by a slower elimination phase (predominantly renal excretion). avma.org

In studies involving dogs, the disappearance of ¹³¹I from plasma has been analyzed using both two- and three-compartment systems. physiology.org Research in dogs and cats has utilized a two-compartment model based on a 12-point plasma concentration curve to serve as a reference method for calculating plasma clearance. avma.org Similarly, the double-isotope single-injection method, evaluated in swine, employs this type of modeling to estimate effective renal plasma flow (ERPF) from the plasma disappearance curve of [¹³¹I]sodium iodohippurate. avma.org These models rely on calculating hybrid rate constants related to the slopes of the distribution and elimination curves to determine the tracer's kinetics. avma.org

The clearance of Sodium Iodohippurate (¹³¹I) is a key indicator of effective renal plasma flow (ERPF). avma.org The single-injection technique is a widely used methodology in clinical and veterinary settings due to its relative simplicity compared to the constant infusion method. avma.org This technique involves administering a single intravenous bolus of the tracer and then collecting a series of blood samples over time to measure the decreasing plasma concentration. avma.org

The plasma clearance is then calculated from this disappearance curve. avma.org Studies in dogs and cats have systematically evaluated the effect of varying the number of blood samples and the timing of their collection on the accuracy of the clearance calculation, using a 12-sample curve as the gold standard. avma.org The results demonstrated a high correlation even with a reduced number of samples, confirming the robustness of the single-injection method for ERPF estimation. avma.org For instance, in dogs, the mean OIH plasma clearance was determined to be 134.6 ± 43.5 ml/min, while in cats, it was 28.2 ± 11.5 ml/min using the 12-point reference method. avma.org In swine, the mean ERPF was determined to be 19.25 ± 3.12 ml/kg/minute. avma.org

Table 1: Plasma Clearance of Orthoiodohippurate (OIH) in Experimental Animal Models Data derived from studies using a 12-point curve as the reference method.

Biokinetic Behavior and Distribution in Research Organisms

The movement and localization of Sodium Iodohippurate (¹³¹I) within a biological system are governed by physiological processes, primarily renal handling and plasma protein binding.

Following intravenous injection, Sodium Iodohippurate (¹³¹I) is rapidly cleared from the bloodstream primarily by the kidneys. richtlijnendatabase.nlrichtlijnendatabase.nl The renal excretion process involves two main mechanisms: approximately 80% is eliminated via active tubular secretion, and the remaining 20% undergoes glomerular filtration. richtlijnendatabase.nlrichtlijnendatabase.nl This efficient renal handling results in a maximum renal uptake typically occurring within 2 to 5 minutes after administration. richtlijnendatabase.nlrichtlijnendatabase.nl

Studies show that over 90% of the administered Sodium Iodohippurate (¹³¹I) is taken up by the kidneys and subsequently transferred to the bladder. richtlijnendatabase.nlrichtlijnendatabase.nl The rate of excretion is rapid, with about 50-75% of the dose being excreted in the urine within 25 minutes. richtlijnendatabase.nlrichtlijnendatabase.nl In a study comparing it with other renal tracers in rats, the clearance of ¹³¹I-OIH was found to be higher than that of technetium-99m-mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3), which has a clearance rate of about 50-60% of OIH. snmjournals.org This difference is attributed to both higher protein binding and lower affinity of ⁹⁹ᵐTc-MAG3 for the tubular transporter. nih.gov

Under normal physiological conditions, the extra-renal clearance of Sodium Iodohippurate (¹³¹I) is minimal. richtlijnendatabase.nlrichtlijnendatabase.nl Hepatobiliary excretion, the primary extra-renal pathway, accounts for less than 0.4% of the total elimination. richtlijnendatabase.nlrichtlijnendatabase.nl However, in the context of impaired renal function, this pathway becomes more significant. richtlijnendatabase.nlrichtlijnendatabase.nl In models of severe renal impairment, hepatobiliary excretion can increase to as much as 5%. richtlijnendatabase.nlrichtlijnendatabase.nl

More dramatic shifts in excretion pathways are observed in models of complete renal failure. A study in bilaterally nephrectomized dogs found that up to 60% of the tracer was excreted into the bile over a 24-hour period. physiology.org Similarly, biodistribution studies in rats with a ligated renal pedicle, simulating renal failure, demonstrated significantly reduced urinary excretion and consequently higher retention of the tracer in the blood and other tissues compared to control animals. nih.gov This highlights the compensatory role of the hepatobiliary system when renal function is compromised.

The binding of Sodium Iodohippurate (¹³¹I) to plasma proteins is a crucial factor influencing its pharmacokinetics. Approximately two-thirds of the compound is thought to bind reversibly to plasma proteins. richtlijnendatabase.nlrichtlijnendatabase.nl This binding affects the fraction of the tracer that is readily available for glomerular filtration and tubular secretion.

An important study using an isolated perfused rat kidney model sought to distinguish the effects of plasma protein binding from the tracer's affinity for the tubular transport receptor. snmjournals.orgnih.govsnmjournals.org In this ex vivo system, the extraction fraction (EF) of OIH and other tracers was measured in perfusates with varying concentrations of bovine serum albumin (BSA). snmjournals.org In a perfusate containing 2.5 g/dL of albumin, the protein binding of OIH was measured at approximately 51.9% to 63.0%. snmjournals.org The study conclusively showed that protein binding modulates the tubular extraction of renal tracers; as the concentration of albumin in the perfusate increased, the extraction fraction of the tracers decreased. nih.govsnmjournals.org For instance, in a protein-free perfusate, the extraction of another agent, MAG3, was significantly higher than in albumin-containing solutions, underscoring the competitive effect of protein binding on renal clearance. nih.govsnmjournals.org Conversely, one study in dogs reported that protein binding could not be demonstrated for Hippuran I¹³¹, suggesting potential inter-species variations. physiology.org

Table 2: Effect of Albumin Concentration on Protein Binding and Extraction Fraction (EF) of Renal Tracers in an Isolated Perfused Rat Kidney Model Data adapted from a comparative study of renal tracers.

Compartmental Biokinetic Modeling for Iodine and Iodohippurate

Compartmental biokinetic models are mathematical tools used in nuclear medicine and preclinical research to describe the distribution and metabolic pathways of a radiopharmaceutical in the body over time. nih.gov These models divide the body into a series of interconnected "compartments," which can represent specific organs, tissues, or fluids (e.g., blood, thyroid, liver, bladder). nih.govplos.orgmdpi.com The transfer of the substance between these compartments is typically described by first-order kinetics, represented by transfer rate constants. researchgate.netnih.gov

For radioiodine, such as the Iodine-131 attached to sodium iodohippurate, these models are essential for understanding its metabolic fate and for calculating internal radiation dosimetry. nih.gov While intact Sodium Iodohippurate (¹³¹I) is rapidly cleared from the body, primarily through the urinary system, any free ¹³¹I-iodide that becomes dissociated from the hippuran molecule will be distributed throughout the body and handled according to the body's natural iodine metabolism. researchgate.net

Biokinetic models for iodine have been extensively developed and refined, such as those by the International Commission on Radiological Protection (ICRP). mdpi.comresearchgate.netallenpress.com These models can range in complexity. Simpler versions may include three or five compartments, such as the stomach, body fluid, thyroid, whole body, and excretion. plos.org More elaborate models can subdivide the system into nine or more compartments, including specific representations for the oral cavity, liver, kidneys, and bladder, to provide a more detailed simulation of metabolic processes. mdpi.com For instance, a five-compartmental model was developed and applied to patients who received ¹³¹I, simulating the activity in the stomach, body fluid, thyroid, whole body, and excretion. plos.org Research has also utilized a more refined nine-compartmental model to further detail the biokinetics in patients. mdpi.com

The output of these models provides crucial data, such as the biological and effective half-lives of the radioisotope in various organs. This information is fundamental for assessing the time-activity curves and residence times of the radiotracer in different tissues. nih.govsnmjournals.org

Table 1: Example Biological Half-Lives from Compartmental Model Studies of ¹³¹I This table presents data from different patient studies to illustrate the outputs of biokinetic models. Direct comparison between studies should be made with caution due to differing model structures and patient populations.

| Compartment | Biological Half-Life (Hours) - Study 1 plos.org | Biological Half-Life (Hours) - Study 2 mdpi.com |

|---|---|---|

| Stomach | 0.54 ± 0.32 | 0.63 ± 0.32 |

| Thyroid | 42.8 ± 5.1 | 36.00 ± 15.01 |

| Body Fluid / Whole Body | 12.6 ± 1.8 | 15.04 ± 5.63 |

Factors Modulating Tracer Biokinetics in Experimental Settings

Impact of Thyroid-Blocking Agents on Radioiodine Distribution in Research

In preclinical research involving radioiodine, particularly when free ¹³¹I may be present, the use of thyroid-blocking agents is a critical methodological consideration. snmjournals.orgresearchgate.net The thyroid gland naturally accumulates iodine to produce hormones and does not distinguish between stable (non-radioactive) and radioactive isotopes of iodine. who.int This leads to a significant uptake of free radioiodine, resulting in a high, and often undesirable, radiation dose to the gland. researchgate.netresearchgate.net

To prevent this, a large dose of stable iodine, typically in the form of potassium iodide (KI), is administered to research animals before or shortly after the radioiodine exposure. nih.govwho.int This strategy, known as iodine thyroid blocking (ITB), works through two primary mechanisms:

Competitive Inhibition : The excess stable iodide saturates the sodium-iodide (Na+/I−) symporter, the active transport protein responsible for carrying iodide from the blood into thyroid cells. researchgate.netnih.gov This competition effectively blocks the uptake of the radioactive iodide.

Wolff-Chaikoff Effect : Large amounts of intracellular iodine temporarily inhibit the organification process, which is the incorporation of iodine into thyroglobulin to form thyroid hormones. researchgate.netnih.gov

The effectiveness of thyroid blocking is highly dependent on the timing of administration. who.intresearchgate.net Administering KI before or within a few hours after radioiodine intake provides significant protection. who.intresearchgate.net Preclinical studies in mice have shown that KI administration can result in a protection level of nearly 80% when given shortly before the radiotracer. biorxiv.org However, its protective effect diminishes rapidly if given later; administration more than 24 hours after exposure offers little to no benefit. who.int

Table 2: Efficacy of Potassium Iodide (KI) Thyroid Blocking Based on Administration Time This table summarizes the general principles of KI blocking effectiveness relative to radioiodine exposure as described in research and safety guidelines.

| Time of KI Administration Relative to Exposure | Protective Effect | Source |

|---|---|---|

| < 24 hours before exposure | Optimal | who.int |

| Up to 2 hours after exposure | Optimal | who.int |

| Up to 8 hours after exposure | Reasonable / Still effective | who.int |

| > 24 hours after exposure | Little to no protective effect | who.int |

Influence of Physiological States on Tracer Kinetics in Animal Models

The biokinetics of a radiotracer like Sodium iodohippurate (¹³¹I) in animal models are not static but can be significantly influenced by the physiological state of the animal. nih.govnih.gov These factors must be carefully controlled and considered in preclinical research to ensure the reliability and accurate interpretation of data. nih.gov Understanding these variables is crucial when extrapolating findings from animal models to human applications. nih.gov

Several physiological and experimental factors can modulate tracer kinetics:

Species-Specific Differences : Significant physiological variations exist between common laboratory animal species (e.g., mice, rats, dogs) and humans. nih.gov Factors such as differences in plasma protein binding, interstitial tissue structure, and fluid volume at an injection site can alter drug absorption and distribution kinetics. nih.gov

Administration Route and Site : The method of tracer delivery can profoundly impact its biodistribution. For example, a study in mice demonstrated that intraperitoneal injection of radioiodide resulted in 3- to 4-fold higher levels in the thyroid compared to administration by oral gavage. biorxiv.org The specific site of a subcutaneous injection can also matter, as lymphatic uptake can vary between locations on the body and between species. nih.gov

Animal Handling and Anesthesia : The stress induced by handling can alter physiological parameters and affect tracer biodistribution. iaea.org Furthermore, anesthetic agents used during imaging procedures can have direct pharmacological effects. iaea.org For instance, ketamine/xylazine anesthesia has been shown to alter dopamine (B1211576) D2 receptor binding of certain radiotracers, highlighting that the choice of anesthetic can be a critical variable. iaea.org

Thyroid Status : The functional state of the thyroid has a direct impact on the kinetics of radioiodine. In a clinical research setting, it was found that the washout of ¹³¹I was faster in patients who received recombinant human TSH (rhTSH) stimulation compared to those who underwent thyroid hormone withdrawal (THW). nih.gov This demonstrates how hormonal status can directly modulate tracer biokinetics.

Pathophysiological State : The presence of disease or the after-effects of a prior procedure can alter tracer kinetics. One example is the "stunning" phenomenon, where a diagnostic dose of ¹³¹I can reduce the uptake and retention of a subsequent therapeutic dose, thereby altering its biokinetics and diminishing the radiation dose delivered to the target tissue. snmjournals.org

Table 3: Factors Modulating Radiotracer Biokinetics in Animal Models

| Influencing Factor | Specific Example | Impact on Biokinetics | Source |

|---|---|---|---|

| Species | Rat vs. Guinea Pig lymphatic system | Affects lymphatic absorption and dispersion from injection site. | nih.gov |

| Administration Route | Intraperitoneal vs. Oral Gavage in mice | Affects rate and peak level of thyroid uptake. | biorxiv.org |

| Anesthesia | Ketamine/Xylazine | Can alter receptor binding and tracer distribution in the brain. | iaea.org |

| Hormonal Status | rhTSH stimulation vs. Thyroid Hormone Withdrawal | Changes the washout rate (half-life) of ¹³¹I from thyroid tissue. | nih.gov |

| Prior Radiation Exposure | "Stunning" from a prior diagnostic dose | Reduces uptake and residence time of a subsequent therapeutic dose. | snmjournals.org |

Renal Transport Mechanisms and Advanced Experimental Models

Elucidation of Renal Excretion Mechanisms

The excretion of Sodium Iodohippurate (¹³¹I) by the kidneys is a rapid and efficient process, primarily governed by a combination of glomerular filtration and active tubular secretion. This dual mechanism ensures its swift removal from the bloodstream, making it an effective agent for dynamic renal function studies.

Kinetic Studies of Maximum Tubular Excretion

Kinetic studies have been crucial in quantifying the capacity of the tubular transport system for Sodium Iodohippurate (¹³¹I). The maximum tubular excretion rate (Tm) represents the upper limit of this active secretory process. Research has established that the maximum tubular excretion of ¹³¹I-iodohippurate is approximately 76 mg/min richtlijnendatabase.nl. This saturable process is dependent on the concentration of the substance in the plasma and the functional integrity of the tubular secretory machinery richtlijnendatabase.nl.

Development and Application of In Vitro and Ex Vivo Renal Models

To dissect the complex mechanisms of renal transport at a more granular level, researchers have developed sophisticated in vitro and ex vivo models. These systems offer controlled environments to study the transport of substances like Sodium Iodohippurate (¹³¹I) across renal cellular and tissue barriers, free from the systemic influences of a whole organism.

Isolated Perfused Kidney Systems for Tracer Transport Studies

The isolated perfused kidney (IPK) model is a powerful ex vivo tool that maintains the structural and functional integrity of the kidney outside the body. This system allows for the detailed investigation of renal handling of various compounds, including radiotracers. In the IPK setup, the kidney is surgically removed and connected to a perfusion circuit that delivers a synthetic, oxygenated perfusate. This allows for the precise control of factors like perfusion pressure, flow rate, and the composition of the perfusate.

While specific studies detailing the use of Sodium Iodohippurate (¹³¹I) in modern IPK systems are not extensively documented in recent literature, this model is ideally suited for such investigations. It would enable researchers to:

Directly measure the extraction ratio of the tracer.

Quantify glomerular filtration and tubular secretion rates independently under various experimental conditions.

Study the effects of competitive inhibitors on the tubular transport of iodohippurate.

For instance, the model can be used to assess how drugs that interact with organic anion transporters (OATs) might affect the clearance of iodohippurate, providing valuable insights into potential drug-drug interactions.

Cellular and Subcellular Models for Investigating Transport Proteins

At the cellular and subcellular levels, cultured renal tubule cell lines and isolated membrane vesicles have become indispensable tools for studying the specific transport proteins involved in drug and tracer excretion. Cell lines derived from different segments of the renal tubule, such as human proximal tubule cells, can be grown as polarized monolayers on permeable supports (e.g., Transwells®) news-medical.net. This configuration mimics the apical (luminal) and basolateral (blood-facing) membranes of the renal tubule, allowing for the study of directional transport.

These models are instrumental in identifying and characterizing the transporters responsible for the secretion of organic anions like iodohippurate. The primary transporters implicated in this process are the Organic Anion Transporters 1 (OAT1) and 3 (OAT3), located on the basolateral membrane of proximal tubule cells nih.govnih.govnih.gov. These transporters mediate the uptake of iodohippurate from the blood into the tubular cells. Subsequent efflux into the tubular lumen is then facilitated by other transporters on the apical membrane.

Table 1: Application of Advanced Renal Models in Tracer Transport Studies

| Model Type | Description | Application in Studying Sodium Iodohippurate (¹³¹I) Transport | Key Insights |

| Isolated Perfused Kidney (Ex Vivo) | An intact kidney is maintained outside the body with an artificial circulation system. | Allows for the study of overall renal handling of the tracer in a controlled environment, separating renal from systemic effects. | Determination of filtration vs. secretion contribution, assessment of extraction efficiency, and study of competitive inhibition. |

| Cultured Renal Cells (In Vitro) | Proximal tubule cells are grown as polarized monolayers on permeable supports. | Enables the direct measurement of transport across basolateral and apical membranes and the identification of specific transporters. | Elucidation of the roles of OAT1 and OAT3 in the basolateral uptake of iodohippurate from the blood. |

| Membrane Vesicles (In Vitro) | Isolated apical or basolateral membrane vesicles from renal cells. | Used to study the kinetics and driving forces of individual transport proteins in the absence of cellular metabolism. | Characterization of the substrate specificity and transport kinetics of the proteins responsible for iodohippurate secretion. |

Comparative Studies of Renal Radiotracers in Research

Sodium Iodohippurate (¹³¹I), historically known as Hippuran, was a cornerstone of renography for many years wikipedia.org. However, the physical characteristics of ¹³¹I, including its high-energy gamma emission and beta particle emission, are not ideal for modern gamma camera imaging. This led to the development of alternative radiotracers, most notably those labeled with Technetium-99m (⁹⁹mTc).

A key comparative study evaluated the performance of [⁹⁹mTc]MAG3 (mercaptoacetyltriglycine) against [¹³¹I]OIH in volunteers. The findings revealed several important differences and similarities:

Blood Clearance: In sequential studies, the blood clearance of [⁹⁹mTc]MAG3 was found to be more rapid than that of [¹³¹I]OIH nih.gov. However, in simultaneous injection studies, the clearance of [¹³¹I]OIH was more rapid nih.gov.

Urinary Excretion: The percentage of the injected dose excreted in the urine at 30 minutes was comparable for both tracers, with [⁹⁹mTc]MAG3 showing slightly higher excretion in some instances nih.gov.

Image Quality: The quality of images obtained with [⁹⁹mTc]MAG3 was consistently superior to those from [¹³¹I]OIH nih.gov.

Renogram Curves: The whole kidney and cortical renogram curves, which depict the uptake and excretion of the tracer over time, showed no significant difference in the time to peak activity for the two agents nih.gov.

These findings suggested that [⁹⁹mTc]MAG3 could be a suitable replacement for [¹³¹I]OIH for routine renal imaging, offering the advantage of better image quality due to the more favorable physical properties of ⁹⁹mTc nih.gov.

Table 2: Comparison of Renal Radiotracers

| Feature | Sodium Iodohippurate (¹³¹I) | [⁹⁹mTc]MAG3 |

| Primary Excretion Mechanism | Tubular Secretion (~80%) & Glomerular Filtration (~20%) | Tubular Secretion |

| Blood Clearance | Rapid, but comparatively slower than MAG3 in some studies | More rapid than OIH in sequential studies |

| 30-min Urine Excretion | ~67-70% | ~73% |

| Image Quality | Acceptable for probe studies, less ideal for gamma cameras | Superior to ¹³¹I-OIH |

| Clinical Utility | Historically used for renography and ERPF estimation | Widely used for dynamic renal imaging |

Methodological Comparisons with 99mTc-Labeled Renal Agents in Experimental Systems

The development of renal imaging agents has been driven by the goal of replacing Iodine-131 (B157037) (¹³¹I) with Technetium-99m (⁹⁹ᵐTc) due to the latter's superior imaging properties and lower radiation dose. nih.govosti.gov Sodium iodohippurate (¹³¹I), also referred to as o-iodohippurate (OIH), has historically been the standard for measuring effective renal plasma flow (ERPF). nih.govosti.gov Consequently, numerous experimental studies in both animal models and human volunteers have been conducted to compare the pharmacokinetics of ¹³¹I-OIH with various ⁹⁹ᵐTc-labeled agents.

One of the most extensively studied alternatives is ⁹⁹ᵐTc-mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3). Studies in human volunteers have yielded varying results depending on the methodology. In sequential imaging studies where the agents were administered separately, the blood clearance of ⁹⁹ᵐTc-MAG3 was found to be more rapid than that of ¹³¹I-OIH. nih.govsnmjournals.org Conversely, when the agents were injected simultaneously, the blood and plasma clearances for ¹³¹I-OIH were more rapid than for ⁹⁹ᵐTc-MAG3. nih.govsnmjournals.org A study in patients with renal disorders found the clearance ratio of ⁹⁹ᵐTc-MAG3 to ¹³¹I-OIH to be 0.61 ± 0.08, with clinical studies indicating that ⁹⁹ᵐTc-MAG3's plasma clearance is approximately 50% to 60% that of OIH. nih.govnih.govresearchgate.net Despite differences in clearance rates, the renogram curves and 30-minute urinary excretions were found to be very similar, suggesting ⁹⁹ᵐTc-MAG3 is a suitable replacement for routine imaging, though not for the precise measurement of ERPF. nih.govnih.govresearchgate.net

Another agent, ⁹⁹ᵐTc(CO)₃(NTA) (nitrilotriacetic acid), has been compared with ¹³¹I-OIH in patients with chronic kidney disease. In this experimental setting, there was no significant difference in the plasma clearances of the two compounds. snmjournals.orgnih.gov The urinary excretion rates at 30 minutes and 3 hours were also found to be equivalent. snmjournals.orgnih.gov These findings suggest that ⁹⁹ᵐTc(CO)₃(NTA) has pharmacokinetic properties that are highly comparable to those of ¹³¹I-OIH, even in subjects with impaired renal function. nih.gov

Table 1: Comparative Clearance of ¹³¹I-OIH and ⁹⁹ᵐTc-Labeled Agents in Experimental Studies

| Agent Comparison | Experimental Model | Administration Method | Key Finding | Reference |

|---|---|---|---|---|

| ¹³¹I-OIH vs. ⁹⁹ᵐTc-MAG3 | Normal Human Volunteers | Sequential | Blood clearance of ⁹⁹ᵐTc-MAG3 (1.30 l/min) was more rapid than ¹³¹I-OIH (0.88 l/min). | nih.govsnmjournals.org |

| ¹³¹I-OIH vs. ⁹⁹ᵐTc-MAG3 | Normal Human Volunteers | Simultaneous | Blood clearance of ¹³¹I-OIH (1.01 l/min) was more rapid than ⁹⁹ᵐTc-MAG3 (0.77 l/min). | snmjournals.org |

| ¹³¹I-OIH vs. ⁹⁹ᵐTc-MAG3 | Patients with Renal Disorders | Simultaneous | The clearance ratio of ⁹⁹ᵐTc-MAG3 to ¹³¹I-OIH was 0.61 ± 0.08. | nih.govresearchgate.net |

| ¹³¹I-OIH vs. ⁹⁹ᵐTc(CO)₃(NTA) | Patients with Chronic Kidney Disease | Simultaneous | No significant difference in plasma clearance (171 ± 66 mL/min/1.73 m² for ¹³¹I-OIH vs. 177 ± 63 for ⁹⁹ᵐTc(CO)₃(NTA)). | snmjournals.orgnih.gov |

Assessment of Binding Affinity and Extraction Efficiency in Model Systems

The renal clearance of radiopharmaceuticals is governed by glomerular filtration and tubular secretion, processes that are significantly influenced by the agent's binding affinity to plasma proteins and its extraction efficiency by renal tubules. nih.govrichtlijnendatabase.nl Sodium iodohippurate (¹³¹I) is cleared primarily by tubular secretion (approximately 80%) with a smaller component of glomerular filtration (20%). richtlijnendatabase.nl Its binding to plasma proteins is reversible, with approximately two-thirds of the compound bound. richtlijnendatabase.nl Another study in patients with renal failure reported a plasma protein binding of 71% ± 5% for ¹³¹I-OIH. snmjournals.orgnih.gov

The interplay between protein binding and tubular transport affinity has been investigated in model systems such as the isolated perfused rat kidney. nih.gov In this model, the extraction fractions (EF) of ¹³¹I-OIH and various ⁹⁹ᵐTc-labeled agents were measured using perfusates with different concentrations of bovine serum albumin (BSA). The study demonstrated that protein binding significantly modulates tubular extraction. For instance, ⁹⁹ᵐTc-MAG3, which is highly protein-bound (87%-95%), had a lower EF than ¹³¹I-OIH and ⁹⁹ᵐTc-ethylenedicysteine (⁹⁹ᵐTc-EC) isomers in the presence of albumin. nih.gov However, in a protein-free perfusate, the EF of ⁹⁹ᵐTc-MAG3 was comparable to or higher than that of the other agents, indicating a high affinity for the tubular transport receptor that is counteracted by its high protein binding in vivo. nih.gov

In a dog model, the renal extraction ratio for ¹³¹I-OIH was determined to be 0.67, which was 0.88 that of p-aminohippuric acid (PAH), the classic agent used to measure renal plasma flow. nih.gov This confirms a high, though incomplete, extraction of ¹³¹I-OIH from the blood in a single pass through the kidneys. Comparative studies in humans with renal disease showed that the plasma protein binding of ¹³¹I-OIH (71%) was significantly higher than that of ⁹⁹ᵐTc(CO)₃(NTA) (35%). snmjournals.orgnih.gov

Table 2: Binding Affinity and Extraction Efficiency of ¹³¹I-OIH and Comparators in Model Systems

| Agent | Model System | Parameter | Value | Reference |

|---|---|---|---|---|

| ¹³¹I-OIH | General | Plasma Protein Binding | ~67% | richtlijnendatabase.nl |

| ¹³¹I-OIH | Patients with Renal Disease | Plasma Protein Binding | 71% ± 5% | snmjournals.orgnih.gov |

| ⁹⁹ᵐTc-MAG3 | Isolated Rat Kidney (Albumin Perfusate) | Plasma Protein Binding | 87% - 95% | nih.gov |

| ⁹⁹ᵐTc-EC | Isolated Rat Kidney (Albumin Perfusate) | Plasma Protein Binding | 20% - 34% | nih.gov |

| ⁹⁹ᵐTc(CO)₃(NTA) | Patients with Renal Disease | Plasma Protein Binding | 35% ± 7% | snmjournals.orgnih.gov |

| ¹³¹I-OIH | Dog Model | Extraction Ratio | 0.67 | nih.gov |

| ⁹⁹ᵐTc-MAG3 | Isolated Rat Kidney (Protein-free Perfusate) | Extraction Fraction (EF) | 64% | nih.gov |

| ⁹⁹ᵐTc-MAG3 | Isolated Rat Kidney (7.5 g/dL BSA) | Extraction Fraction (EF) | 18% | nih.gov |

Future Directions and Theoretical Perspectives in Sodium Iodohippurate 131i Research

Unexplored Theoretical Dimensions of Tracer Behavior

The behavior of Sodium Iodohippurate (¹³¹I) as a tracer is governed by a complex interplay of physiological and biochemical factors. While foundational models have served clinicians well, a deeper, more nuanced understanding of its kinetics and in vivo transformations is necessary to advance its research applications.

Advanced Biokinetic Modeling and Simulation for Research Prediction

Traditional biokinetic models of Sodium Iodohippurate (¹³¹I) have largely relied on compartmental analysis, which, while effective for clinical diagnostics, offers a simplified representation of the intricate physiological processes involved. researchgate.net The future of tracer research necessitates a shift towards more sophisticated modeling techniques that can provide predictive insights into the tracer's behavior under various physiological and pathological conditions.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models offer a more mechanistic approach by integrating drug-specific data with physiological and anatomical parameters. nih.gov This allows for the simulation of the tracer's absorption, distribution, metabolism, and excretion (ADME) in a virtual patient population, accounting for inter-individual variability. nih.gov For Sodium Iodohippurate (¹³¹I), PBPK modeling could be instrumental in predicting its pharmacokinetics in specific patient populations, such as those with renal or hepatic impairment, thereby refining research protocols and enhancing the interpretation of study results. nih.govcertara.commanchester.ac.uk

Machine Learning and In Silico Models: The integration of machine learning and artificial intelligence presents a transformative opportunity for predicting radiopharmaceutical behavior. These computational tools can analyze vast datasets to identify complex patterns and relationships that may not be apparent through traditional modeling. In silico models can be developed to predict the pharmacokinetic properties of new radiotracer candidates, potentially accelerating the drug discovery and development process. drugbank.com

Computational Fluid Dynamics (CFD): CFD is a powerful tool for simulating fluid flow and can be applied to model the transport of radiotracers within the renal system. By creating patient-specific models of the renal arteries, CFD can provide detailed hemodynamic information and predict the pressure drop across stenoses. utwente.nlnih.gov This technology could be used to create more accurate and individualized models of Sodium Iodohippurate (¹³¹I) transit through the kidneys, leading to a more precise understanding of renal function in various disease states. researchgate.netmdpi.comnih.gov

| Modeling Technique | Description | Potential Application for Sodium Iodohippurate (¹³¹I) Research |

|---|---|---|

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Integrates drug-specific data with physiological and anatomical parameters to simulate ADME. | Predicting tracer behavior in specific patient populations (e.g., renal impairment) and refining research protocols. |

| Machine Learning and In Silico Models | Utilizes computational algorithms to analyze large datasets and predict molecular behavior. | Accelerating the development of new radiotracers and enhancing the predictive accuracy of biokinetic models. |

| Computational Fluid Dynamics (CFD) | Simulates fluid flow to model the transport of substances within biological systems. | Creating individualized models of renal tracer transit to provide a more precise understanding of kidney function. |

Implications of Iodine Chemical Speciation in Biological Systems for Tracer Research

The stability of the radioiodine label on the hippuran molecule is a critical factor influencing the accuracy and reliability of Sodium Iodohippurate (¹³¹I) as a tracer. The chemical form, or speciation, of iodine in biological systems can significantly impact the in vivo stability of the radiopharmaceutical.

The in vitro stability of ¹³¹I-o-iodohippurate has been studied, with decomposition being influenced by temperature and self-absorbed radiation. nih.gov The presence of free radioiodide as a radiochemical impurity can affect the diagnostic accuracy, as it is handled differently by the body than the intact tracer molecule. richtlijnendatabase.nl This can lead to an underestimation of renal plasma flow. The kinetics of decomposition are crucial for developing accelerated stability testing techniques for radiopharmaceuticals. nih.gov

The development of novel radiopharmaceuticals is a complex process that requires a multidisciplinary approach, including expertise in radiochemistry and pharmacology, to ensure the stability and specificity of the tracer. nih.gov Preclinical validation through in vitro and in vivo studies is essential to assess the biodistribution and potential toxicity of new radiotracers. nih.gov

Opportunities for Methodological Innovation

While Sodium Iodohippurate (¹³¹I) has been a workhorse in renal imaging, there are significant opportunities for methodological innovation, both in the development of next-generation radiotracers and in expanding the research applications of existing compounds.

Design Principles for Next-Generation Renal Radiotracers

The development of new renal radiotracers is driven by the limitations of existing agents, including the suboptimal imaging characteristics of ¹³¹I. The ideal renal radiotracer would possess high extraction efficiency, rapid clearance, and be labeled with a radionuclide that offers superior imaging quality and lower radiation dose to the patient.

A significant advancement in this area was the development of Technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3). nih.govalirahealth.com Comparative studies have shown that ⁹⁹ᵐTc-MAG3 provides superior image quality to ¹³¹I-iodohippurate. mdpi.comnih.gov While the clearance of ⁹⁹ᵐTc-MAG3 is lower than that of iodohippurate, it is considered a suitable replacement for routine renal imaging. alirahealth.comwikipedia.org

More recently, there has been a shift towards the development of positron emission tomography (PET) radiotracers for renal imaging. orchestralifesciences.comnucleusrad.comtd2inc.com PET offers several advantages over conventional scintigraphy, including higher spatial resolution, improved quantification, and the ability for three-dimensional imaging. nih.govnucleusrad.com A number of PET agents are under investigation for assessing glomerular filtration rate and effective renal plasma flow. orchestralifesciences.com

| Radiotracer | Radionuclide | Key Advantage over Sodium Iodohippurate (¹³¹I) |

|---|---|---|

| Technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3) | ⁹⁹ᵐTc | Superior image quality and lower radiation dose. nih.govalirahealth.com |

| ⁶⁸Ga-ethylenediaminetetraacetic acid (⁶⁸Ga-EDTA) | ⁶⁸Ga | Allows for PET imaging with higher resolution and quantification. nucleusrad.com |

| ¹⁸F-labeled radiotracers | ¹⁸F | Favorable decay characteristics for PET and potential for wider availability. nucleusrad.com |

Expanding the Scope of Research Applications Beyond Renal Studies

Currently, the application of Sodium Iodohippurate (¹³¹I) is almost exclusively focused on the assessment of renal function. While ortho-iodohippuric acid was specifically designed as an analog of p-aminohippuric acid for measuring effective renal plasma flow, the potential for repurposing this or structurally similar compounds for other research applications remains largely unexplored. wikipedia.org The concept of repurposing existing drugs and imaging agents is gaining traction in pharmaceutical research as a strategy to accelerate the development of new diagnostic and therapeutic tools. researchgate.net However, at present, there is a lack of published research investigating non-renal applications of Sodium Iodohippurate (¹³¹I). Future research could theoretically explore the biodistribution and uptake of this molecule in other organ systems or disease states, although this would represent a significant departure from its established use.

Emerging Challenges and Collaborative Research Imperatives

The future of Sodium Iodohippurate (¹³¹I) research, and indeed the broader field of radiopharmaceuticals, is not without its challenges. These range from logistical hurdles in the supply chain to the need for greater interdisciplinary collaboration to drive innovation.

The radiopharmaceutical supply chain is inherently complex and vulnerable due to the short half-lives of radionuclides and the limited number of production facilities. alirahealth.comorchestralifesciences.comtd2inc.comlek.com This can lead to challenges in ensuring a reliable and timely supply of materials for both clinical use and research. alirahealth.comorchestralifesciences.comtd2inc.comlek.com Addressing these supply chain issues requires strategic partnerships and investment in infrastructure. td2inc.com

The development of novel radiotracers and the expansion of their applications is a multidisciplinary endeavor that requires close collaboration between chemists, biologists, physicists, clinicians, and regulatory experts. nih.govnih.gov Fostering these collaborations is essential for translating basic science discoveries into clinical practice. Initiatives aimed at creating centralized theranostic units and promoting programmatic collaboration can help to break down silos and accelerate progress. utwente.nlresearchgate.net Furthermore, international organizations are working to create databases of radiopharmacy facilities to facilitate research and collaboration. drugbank.com The evolution of nuclear medicine and the rise of theranostics necessitate a collaborative approach to training and practice to ensure the best possible outcomes for patients. certara.com

Addressing Radiochemical Complexities for Research Radiopharmaceuticals

The utility of Sodium Iodohippurate (131I) in research is intrinsically linked to its radiochemical properties. As a research radiopharmaceutical, its preparation and application are accompanied by several complexities that necessitate careful consideration and advanced methodologies. The primary challenge revolves around the introduction of the radioactive iodine-131 (B157037) (¹³¹I) isotope into the hippuran molecule and maintaining the integrity of the final product.

A significant complexity in the use of ¹³¹I-labeled radiopharmaceuticals is ensuring high radiochemical purity. nih.gov The most common and critical impurity is free [¹³¹I]iodide. nih.gov The presence of unbound ¹³¹I can lead to inaccurate biodistribution data and non-specific radiation exposure to non-target tissues, particularly the thyroid gland, which naturally sequesters iodine. nih.gov Research indicates that even after production, the percentage of free [¹³¹I]iodide in a ¹³¹I-labeled radiopharmaceutical solution can increase over time, highlighting the need for stringent and timely quality control measures before administration in a research setting. nih.gov

The radiolabeling process itself presents challenges. The incorporation of an iodine atom into a molecule like hippuran often involves electrophilic substitution on an aromatic ring. acs.org This process requires careful optimization of reaction conditions—such as pH, temperature, and the concentration of oxidizing agents—to achieve high labeling efficiency without causing oxidative damage to the substrate molecule. acs.orgnih.gov The choice of oxidizing agent, for example, must be managed to efficiently convert iodide (I⁻) into a reactive iodine species while minimizing unwanted side reactions. acs.org

Furthermore, the physical characteristics of Iodine-131 contribute to the complexity. With a half-life of 8.02 days and the emission of both beta particles and high-energy gamma rays, ¹³¹I presents both advantages and challenges. pharmacylibrary.com While its emissions are suitable for therapeutic applications and some forms of imaging, the high energy of its gamma rays requires heavy collimation for single-photon emission computed tomography (SPECT) imaging, which can reduce detection efficiency and resolution. pharmacylibrary.com For research purposes, this necessitates specialized imaging equipment and protocols.

The table below summarizes key radiochemical challenges associated with ¹³¹I-labeled research radiopharmaceuticals and the corresponding solutions or management strategies.

| Radiochemical Challenge | Description | Management Strategy |

| Radiochemical Purity | Presence of impurities, primarily free [¹³¹I]iodide, which can compromise data accuracy. nih.gov | Implementation of robust purification methods (e.g., chromatography) and stringent, just-in-time quality control. acs.org |

| Labeling Efficiency | Achieving a high yield of the desired ¹³¹I-labeled compound without damaging the precursor molecule. | Optimization of reaction parameters (pH, temperature, precursor concentration) and careful selection of oxidizing agents. acs.orgnih.gov |

| Stability | Degradation of the radiopharmaceutical over time, leading to an increase in impurities like free iodide. nih.gov | Use of fresh radioiodine sources with high radioactivity concentration; analysis of stability under various storage conditions. nih.gov |

| Specific Activity | The amount of radioactivity per unit mass of a compound, which is crucial for receptor-based studies. | Use of high-purity precursors and efficient labeling methods to maximize the incorporation of ¹³¹I. pharmacylibrary.com |

Future research must continue to focus on developing more efficient and stable radiolabeling techniques to overcome these complexities. Innovations in purification, such as the move away from traditional HPLC methods toward simplified chromatographic approaches for certain compounds, could reduce costs and preparation time, making research more efficient. acs.org

Interdisciplinary Approaches in Radiopharmaceutical Sciences

The advancement and future development of radiopharmaceuticals, including Sodium Iodohippurate (131I), are fundamentally dependent on interdisciplinary collaboration. The field of radiopharmaceutical science is inherently multifaceted, existing at the intersection of numerous scientific disciplines. nih.govnih.gov This convergence of expertise is essential for translating a basic chemical concept into a viable tool for research and potential clinical application. nih.gov

The creation of a research radiopharmaceutical begins with chemistry . Organic and medicinal chemists design and synthesize the precursor molecules, such as hippuran, engineered to target specific biological processes. nih.gov Radiochemists then develop and refine the methods for incorporating a radionuclide, like ¹³¹I, onto this precursor. This stage requires a deep understanding of iodine chemistry, reaction kinetics, and purification techniques to ensure the final product is pure and stable. pharmacylibrary.com

Nuclear physics plays a crucial role in the production and selection of appropriate radionuclides. The physical properties of an isotope—its half-life, emission type (alpha, beta, gamma), and energy—determine its suitability for a specific application, be it imaging or therapy. pharmacylibrary.com For instance, the properties of ¹³¹I make it a subject of interest in theranostics, an approach that combines diagnostic imaging and targeted therapy using the same or similar molecules, which is a prime example of interdisciplinary synergy. jetir.orgnih.gov

The journey of the radiopharmaceutical continues into the realm of biology and pharmacology . Molecular biologists and pharmacologists evaluate the behavior of the radiolabeled compound in vitro and in vivo. nih.gov They study its interaction with cells, its biodistribution, and its pharmacokinetic profile to ensure it functions as intended. nih.govmdpi.com This biological validation is critical to understanding how Sodium Iodohippurate (131I) behaves in a physiological system.

Finally, the entire process is supported by collaborations with medical physicists, nuclear medicine physicians, and regulatory experts who provide the framework for safe handling, imaging protocols, and potential clinical translation. nih.govsnmjournals.org The evolution of nuclear medicine has been driven by this breadth of disciplines, from clinical imaging to molecular biology, physics, and chemistry. snmjournals.org

The table below illustrates the key disciplines involved in radiopharmaceutical research and their respective contributions.

| Discipline | Contribution to Radiopharmaceutical Science |

| Medicinal & Organic Chemistry | Design and synthesis of target-specific precursor molecules. nih.gov |

| Radiochemistry & Nuclear Chemistry | Development of radiolabeling methods, purification, and quality control; radionuclide production. nih.gov |

| Nuclear Physics | Characterization of radionuclide decay properties and selection for specific applications (imaging vs. therapy). pharmacylibrary.com |

| Molecular Biology & Pharmacology | In vitro and in vivo evaluation of the radiopharmaceutical's biological activity, specificity, and pharmacokinetics. nih.govnih.gov |

| Medical Physics & Nuclear Medicine | Development of imaging and dosimetry protocols; clinical translation and patient application. nih.govsnmjournals.org |

This collaborative framework ensures that challenges are addressed from multiple perspectives, fostering innovation and driving the development of next-generation radiopharmaceuticals. nih.gov The future of research involving compounds like Sodium Iodohippurate (131I) will be shaped by the continued integration of these diverse scientific fields. snmjournals.org

常见问题

Q. How do researchers address batch-to-batch variability in Sodium Iodohippurate (¹³¹I) synthesis for multicenter trials?

- Methodological Answer : Implement Good Manufacturing Practice (GMP) protocols with in-process controls (e.g., pH, temperature). Use orthogonal analytical methods (TLC, gamma spectrometry) for release testing. Share reference standards across sites and conduct inter-laboratory proficiency testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。